2,6-Dimethyl-4-(2-nitrophenyl)morpholine
CAS No.: 883042-58-8
Cat. No.: VC6072007
Molecular Formula: C12H16N2O3
Molecular Weight: 236.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883042-58-8 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.271 |
| IUPAC Name | 2,6-dimethyl-4-(2-nitrophenyl)morpholine |
| Standard InChI | InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
| Standard InChI Key | ZZBYVKYAISMKDR-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2,6-dimethyl-4-(2-nitrophenyl)morpholine is C₁₂H₁₅N₂O₃, with a molecular weight of 235.26 g/mol. The morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the oxygen atom and adjacent hydrogens. The 2-nitrophenyl group introduces steric hindrance and electronic effects, influencing the compound’s solubility and reactivity. Key structural features include:
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Methyl groups at positions 2 and 6: These groups enhance the compound’s lipophilicity, improving membrane permeability in biological systems .
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Nitro group at the ortho position: The nitro group’s electron-withdrawing nature polarizes the aromatic ring, facilitating electrophilic substitution reactions.
Comparative analysis with analogs such as 2,6-dimethyl-4-(4-nitrophenyl)morpholine reveals that the ortho-nitro substitution reduces symmetry, leading to distinct crystallographic packing and melting points .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine typically involves a multi-step process:
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Morpholine functionalization: 2,6-dimethylmorpholine is synthesized via cyclization of diethanolamine derivatives under acidic conditions.
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Nitrophenyl introduction: A Friedel-Crafts acylation or nucleophilic aromatic substitution reaction attaches the 2-nitrophenyl group to the morpholine ring. For example, reacting 2,6-dimethylmorpholine with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst yields the target compound.
Reaction conditions:
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Temperature: 80–100°C
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Catalyst: AlCl₃ or FeCl₃
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Solvent: Dichloromethane or toluene
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Yield: 60–75%
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Value |
|---|---|
| Residence time | 15–20 minutes |
| Temperature control | ±2°C precision |
| Purification method | Column chromatography (silica gel, ethyl acetate/hexane) |
This method reduces byproduct formation and achieves ≥95% purity .
Chemical Reactivity and Functionalization
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine using hydrogen gas and palladium on carbon (Pd/C):
This reaction is critical for generating intermediates like 2,6-dimethyl-4-(2-aminophenyl)morpholine, which are precursors to antimicrobial agents .
Electrophilic Aromatic Substitution
The nitrophenyl group participates in halogenation and sulfonation reactions. For instance, chlorination with Cl₂/FeCl₃ produces 2-chloro-4-(2-nitrophenyl)morpholine derivatives, which exhibit enhanced antibacterial activity.
Applications in Pharmaceutical Research
Prodrug Activation
2,6-Dimethyl-4-(2-nitrophenyl)morpholine serves as a prodrug scaffold. Nitroreductase enzymes, such as BtNR from Bacteroides thetaiotaomicron, selectively reduce the nitro group to an amine, releasing cytotoxic agents in hypoxic tumor environments .
Key data:
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Catalytic efficiency (kₐₜ/Kₘ): 0.001 s⁻¹·μM⁻¹ for sonidegib precursors
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Substrate specificity: BtNR shows higher activity toward nitrofurans but can process morpholine derivatives under optimized conditions .
Material Science Applications
The compound’s nitro group enhances electron-deficient character, making it useful in:
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Conductive polymers: As a dopant in polyaniline composites, improving electrical conductivity by 30%.
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Coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Comparison with Structural Analogs
The ortho-nitro derivative’s steric effects limit rotational freedom, favoring interactions with enzyme active sites .
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